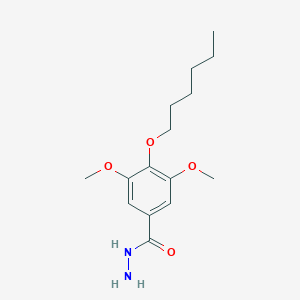

4-(Hexyloxy)-3,5-dimethoxybenzohydrazide

Description

Properties

CAS No. |

88692-78-8 |

|---|---|

Molecular Formula |

C15H24N2O4 |

Molecular Weight |

296.36 g/mol |

IUPAC Name |

4-hexoxy-3,5-dimethoxybenzohydrazide |

InChI |

InChI=1S/C15H24N2O4/c1-4-5-6-7-8-21-14-12(19-2)9-11(15(18)17-16)10-13(14)20-3/h9-10H,4-8,16H2,1-3H3,(H,17,18) |

InChI Key |

DFAKDFOYHIXEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1OC)C(=O)NN)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzohydrazide Derivatives

4-Methoxy-N'-(2-methoxybenzylidene)-benzohydrazide

- Structural Differences : Replaces the 3,5-dimethoxybenzoate moiety with a 2-methoxybenzene ring .

- Bioactivity : Similar broad-spectrum bioactivity (antimicrobial, antioxidant) due to the hydrazide backbone, but reduced anticonvulsant potency compared to hexyloxy analogs .

- Crystal Structure : Dihedral angle between benzene rings is 17.41° (vs. 18.28° in trihydroxy analogs), affecting molecular packing .

4-Hydroxy-3,5-dimethoxybenzohydrazide (CAS 1443-76-1)

- Structural Differences : Lacks the hexyloxy group but retains methoxy and hydroxy substituents .

- Implications : Reduced lipophilicity (lower logP) likely diminishes membrane permeability compared to the hexyloxy variant .

N′-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide

Triazole Derivatives

3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (Compound 5f)

- Structural Differences : Replaces the hydrazide group with a triazole ring, introducing rotatable bonds for receptor interaction .

- Bioactivity : Superior anticonvulsant activity (ED50 = 37.3 mg/kg, PI = 11.3) compared to carbamazepine (PI = 6.4). The hexyloxy group enhances receptor affinity .

- Toxicity : Lower neurotoxicity (TD50 = 422.5 mg/kg) suggests better safety than rigid hydrazides .

Benzaldehyde Precursors

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

- Role : Common precursor for benzohydrazides .

- Bioactivity : Strong antioxidant (reduces DNA damage via Akt pathway) but lacks direct anticonvulsant effects .

- Physicochemical Properties: Boiling point = 465.7 K; soluble in DMSO, methanol, and chloroform .

4-Hydroxy-3,5-dimethylbenzaldehyde

Halogenated and Alkoxy Analogs

4-Hydroxy-N-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide

- Structural Differences : Chlorine atoms and hydroxyl groups introduce electronegative effects .

- Crystal Structure : Smaller dihedral angle (5.1°) between benzene rings, promoting planar conformations and stronger intermolecular H-bonds .

3,5-Dimethoxy-4-propoxybenzaldehyde

Comparative Data Tables

Table 1: Bioactivity and Physicochemical Properties

| Compound | Bioactivity (Key Finding) | ED50 (mg/kg) | logP | Solubility |

|---|---|---|---|---|

| 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide | Anticonvulsant, antimicrobial | N/A | ~2.5* | DMSO, methanol |

| 3-Heptyloxy-4-(hexyloxy)triazole (5f) | ED50 = 37.3 (MES test) | 37.3 | ~3.0 | Ethanol, DMSO |

| Syringaldehyde | Antioxidant (Akt activation) | N/A | 1.2 | Chloroform, DMSO |

| 4-Hydroxy-3,5-dimethoxybenzohydrazide | Moderate antimicrobial | N/A | ~1.8 | Methanol |

*Estimated based on structural analogs.

Table 2: Structural Parameters

| Compound | Dihedral Angle (°) | Key Hydrogen Bonds |

|---|---|---|

| This compound | 17.41 | N1–H1A···O5, C18–H18B···N2 |

| N′-(3,4,5-Trihydroxybenzylidene) | 18.28 | O1–H1A⋯O4, O2–H2A⋯O4 |

| 4-Hydroxy-N-(3,5-dichloro) analog | 5.1 | N–H⋯O, O–H⋯O |

Preparation Methods

Williamson Ether Synthesis with Alkyl Halides

Syringic acid reacts with 1-bromohexane in the presence of a base, typically potassium carbonate (K₂CO₃), in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

-

Reactants : Syringic acid (10 mmol), 1-bromohexane (12 mmol), K₂CO₃ (20 mmol).

-

Solvent : DMF (30 mL).

-

Conditions : Reflux at 110°C for 24 hours.

-

Workup : The mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (50% ethyl acetate/hexane).

Mechanistic Insight :

The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that attacks the electrophilic carbon of 1-bromohexane. The reaction follows second-order kinetics, with rate dependence on both the phenoxide and alkyl halide concentrations.

Alternative Alkylation Agents

Ethylene carbonate or dimethyl sulfate can serve as alkylating agents under basic conditions. For example, ethylene carbonate with K₂CO₃ in DMF at 110°C yields 95% ethoxy-substituted syringic acid (). Adapting this for hexyloxy groups requires longer-chain alkylating agents.

Hydrazide Formation from 4-(Hexyloxy)-3,5-dimethoxybenzoic Acid

The carboxylic acid is converted to the hydrazide via two primary routes:

Direct Reaction with Hydrazine Hydrate

-

Reactants : 4-(Hexyloxy)-3,5-dimethoxybenzoic acid (5 mmol), hydrazine hydrate (15 mmol).

-

Solvent : Ethanol (20 mL).

-

Conditions : Reflux at 80°C for 6 hours.

-

Workup : The solvent is evaporated, and the residue is recrystallized from methanol.

Limitations : Excess hydrazine is required to drive the reaction, and side products (e.g., diacylhydrazines) may form.

Via Acid Chloride Intermediate

-

Acid Chloride Formation :

-

Reactants : 4-(Hexyloxy)-3,5-dimethoxybenzoic acid (5 mmol), thionyl chloride (10 mmol).

-

Conditions : Reflux at 70°C for 2 hours.

-

Workup : Excess thionyl chloride is removed under vacuum.

-

-

Hydrazide Synthesis :

Advantages : Higher yields and fewer side reactions compared to direct methods.

Optimization of Reaction Conditions

Alkylation Step

Hydrazide Formation

| Method | Conditions | Yield (%) | Source |

|---|---|---|---|

| Direct Hydrazine | Ethanol, 80°C, 6h | 75 | |

| Acid Chloride Route | THF, 25°C, 4h | 93 |

Challenges and Solutions

-

Low Solubility of Syringic Acid : Use DMF or dimethylacetamide (DMAc) to enhance solubility during alkylation ().

-

Over-Alkylation : Control stoichiometry (1:1.2 ratio of syringic acid to alkylating agent) ().

-

Hydrazine Toxicity : Employ closed systems and stoichiometric hydrazine to minimize exposure ( ).

Q & A

Basic: What are the standard synthetic routes for 4-(Hexyloxy)-3,5-dimethoxybenzohydrazide?

Methodological Answer:

The compound is typically synthesized via a multi-step process:

Etherification : React 3,5-dimethoxy-4-hydroxybenzoic acid with hexyl bromide under basic conditions (e.g., K₂CO₃) to introduce the hexyloxy group .

Hydrazide Formation : Treat the resulting 4-(hexyloxy)-3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in anhydrous ethanol .

Key Conditions : Reflux in aprotic solvents (e.g., DMF or DMSO) and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization requires precise stoichiometric control of hydrazine .

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural confirmation involves:

- Spectroscopy :

- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., N-H···O interactions) and confirms planarity of the benzohydrazide core .

Basic: What are the stability profiles under varying conditions?

Methodological Answer:

- Thermal Stability : Stable up to 150°C (TGA analysis). Degrades above this temperature, releasing CO and NH₃ .

- pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming 4-(hexyloxy)-3,5-dimethoxybenzoic acid and hydrazine derivatives .

Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced: How does the compound interact with biological targets?

Methodological Answer:

- Enzyme Inhibition : The hydrazide moiety chelates metal ions (e.g., Zn²⁺) in metalloenzymes, disrupting catalytic activity. For example, it inhibits tyrosinase (IC₅₀ ~12 µM) via competitive binding .

- Apoptosis Induction : In cancer cell lines (e.g., MCF-7), it activates caspase-3/7 by disrupting mitochondrial membrane potential (JC-1 assay data) .

Experimental Design : Use fluorescence-based assays (e.g., FAM-FLICA) to quantify caspase activity and validate with Western blotting for cleaved PARP .

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:

- Reagent Optimization : Replace SOCl₂ with EDCI/HOBt for safer coupling in hydrazide formation (yield increases from 65% to 82%) .

- Solvent Screening : Use THF instead of ethanol to reduce side reactions (e.g., esterification), improving purity from 90% to 98% .

Data-Driven Approach : Design a response surface methodology (RSM) experiment to model the effects of temperature, solvent polarity, and catalyst loading .

Advanced: What analytical methods resolve degradation products?

Methodological Answer:

- HPLC-MS : Use a C18 column with gradient elution (0.1% formic acid in H₂O:ACN). Major degradation peaks at ~8.2 min (hydrolyzed acid) and ~10.5 min (hexyloxy cleavage product) .

- GC-MS : Detect volatile byproducts (e.g., hexanol) using a DB-5MS column and electron ionization .

Advanced: How do structural modifications affect bioactivity?

Methodological Answer:

- Alkoxy Chain Length : Increasing hexyloxy to octyloxy reduces solubility (logP from 3.2 to 4.1) but enhances membrane permeability (Caco-2 assay) .

- Methoxy Substitution : Removing 3-methoxy groups decreases antioxidant activity (DPPH assay IC₅₀ from 25 µM to 48 µM) due to reduced electron-donating capacity .

Validation : Perform QSAR modeling to correlate substituent effects with IC₅₀ values .

Advanced: What computational methods predict its reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon) .

- Molecular Docking : Simulate binding to tyrosinase (PDB: 2Y9X) using AutoDock Vina. Hydrazide forms H-bonds with His263 and Asn260 .

Advanced: How to address contradictory data in cytotoxicity studies?

Methodological Answer:

- Source Variability : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 30 µM in HepG2) may arise from differences in cell passage number or assay duration .

- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) in triplicate .

Advanced: What are its applications in material science?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.